molecular formula C22H23NO5 B11386988 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11386988
M. Wt: 381.4 g/mol
InChI Key: FAACQBYRUMJNFK-UHFFFAOYSA-N
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Description

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the dimethoxy and methyl groups: These functional groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Acylation and amidation: The final steps involve the acylation of the chromen-2-one core followed by amidation with 4-methylbenzylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound could inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetamide
  • 4-Methyl-2-oxo-2H-chromen-3-yl acetamide
  • 5,7-Dimethoxy-2-oxo-2H-chromen-3-yl acetamide

Uniqueness

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to the specific combination of functional groups and its structural framework. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO5/c1-13-5-7-15(8-6-13)12-23-20(24)11-17-14(2)21-18(27-4)9-16(26-3)10-19(21)28-22(17)25/h5-10H,11-12H2,1-4H3,(H,23,24)

InChI Key

FAACQBYRUMJNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=C(C=C(C=C3OC)OC)OC2=O)C

Origin of Product

United States

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